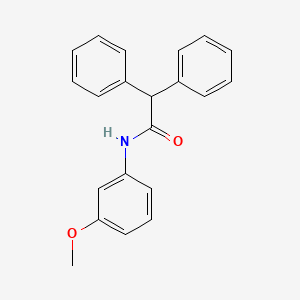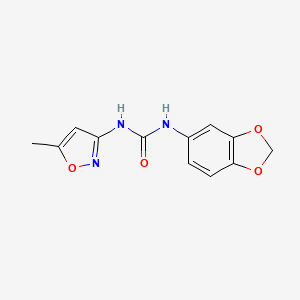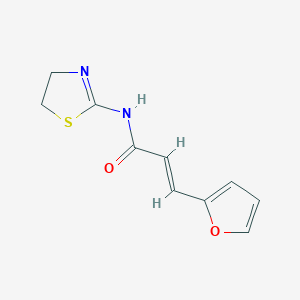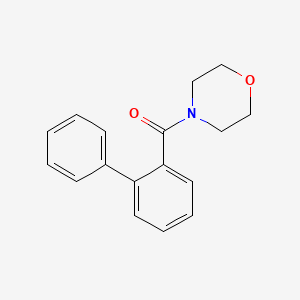![molecular formula C20H21NO2S B5877960 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as methiothepin, is a chemical compound that belongs to the class of acridine derivatives. It has been widely used in scientific research as a potent antagonist for serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2A receptors. Methiothepin has been synthesized using various methods and has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Wirkmechanismus
Methiothepin exerts its pharmacological effects by blocking the binding of serotonin to its receptors. It acts as a competitive antagonist for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, preventing the activation of downstream signaling pathways. Methiothepin has been shown to inhibit the release of serotonin in the brain, leading to a decrease in its neurotransmitter activity. This mechanism of action has been implicated in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
Methiothepin has been shown to have various biochemical and physiological effects, including its role in regulating mood and behavior. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic use in the treatment of anxiety and depression. Methiothepin has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
Vorteile Und Einschränkungen Für Laborexperimente
Methiothepin has several advantages and limitations in laboratory experiments. Its high affinity and selectivity for serotonin receptors make it a valuable tool for studying the functions of these receptors. Methiothepin has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective research tool. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and produce off-target effects.
Zukünftige Richtungen
There are several future directions for research on 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One potential area of research is the development of more selective and potent antagonists for serotonin receptors, which may provide more specific insights into the functions of these receptors. Another potential area of research is the investigation of the role of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in other physiological and pathological processes, such as pain, addiction, and neurodegenerative diseases. Finally, the potential therapeutic use of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and other serotonin receptor antagonists in the treatment of psychiatric disorders warrants further investigation.
Synthesemethoden
Methiothepin has been synthesized using various methods, including the reaction of 4-bromomethylthiophenol with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a base. Another method involves the reaction of 4-(methylthio)phenylacetic acid with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a coupling agent. These methods have been proven to be effective in synthesizing 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methiothepin has been widely used in scientific research as a potent antagonist for serotonin receptors. It has been shown to have high affinity and selectivity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, making it a valuable tool for studying the functions of these receptors. Methiothepin has been used in various studies to investigate the role of serotonin receptors in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
9-(4-methylsulfanylphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-24-13-10-8-12(9-11-13)18-19-14(4-2-6-16(19)22)21-15-5-3-7-17(23)20(15)18/h8-11,18,21H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRICYYRXBTRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)



![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)